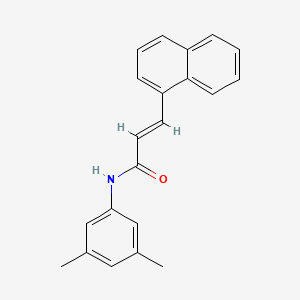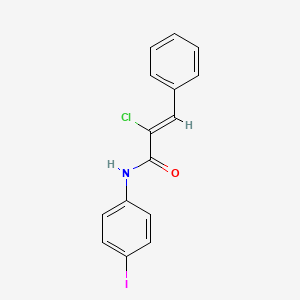methyl]phosphonate](/img/structure/B3613367.png)
bis(2-chloroethyl) [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate
Vue d'ensemble
Description
Bis(2-chloroethyl) [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate, commonly known as BNMP, is a chemical compound that has been used in scientific research for many years. This compound has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of BNMP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. BNMP may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNMP has been shown to have both biochemical and physiological effects. In terms of biochemical effects, BNMP has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis. Additionally, BNMP has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In terms of physiological effects, BNMP has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, BNMP has been shown to protect against radiation-induced damage in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNMP in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for further research. However, one limitation of using BNMP in lab experiments is its potential toxicity. BNMP has been shown to have toxic effects on normal cells, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for research on BNMP. One direction is to further explore its potential as an anticancer agent, and to investigate its effectiveness in combination with other cancer treatments. Another direction is to study its potential as a radioprotective agent, and to investigate its use in protecting normal cells from radiation-induced damage. Additionally, future research could focus on developing less toxic derivatives of BNMP, in order to improve its potential for clinical use.
Conclusion:
In conclusion, BNMP is a chemical compound that has been used in scientific research for its potential as an anticancer and radioprotective agent. It has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research on BNMP could focus on its potential as an anticancer and radioprotective agent, as well as the development of less toxic derivatives.
Applications De Recherche Scientifique
BNMP has been used in scientific research for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, BNMP has been studied for its potential as a radioprotective agent, as it has been shown to protect against radiation-induced damage in normal cells.
Propriétés
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(4-nitrophenyl)methyl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N2O7P/c13-5-7-21-24(20,22-8-6-14)11(23-12(15)17)9-1-3-10(4-2-9)16(18)19/h1-4,11H,5-8H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJTDRAQFKRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(OC(=O)N)P(=O)(OCCCl)OCCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(5-chloro-4-methyl-2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613295.png)

![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613307.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3613320.png)
![N-{4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3613330.png)
![3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613345.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613353.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3613354.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3613363.png)


![2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide](/img/structure/B3613382.png)

![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B3613390.png)